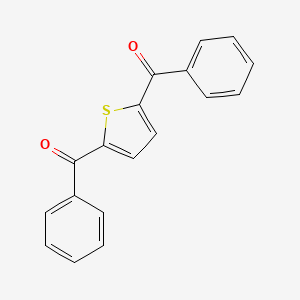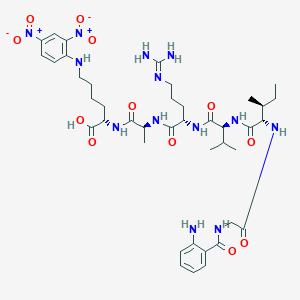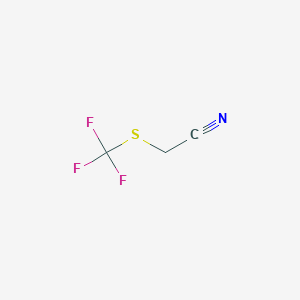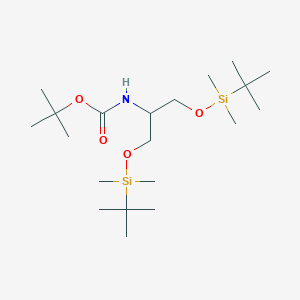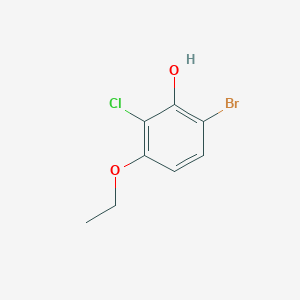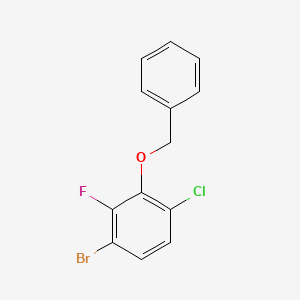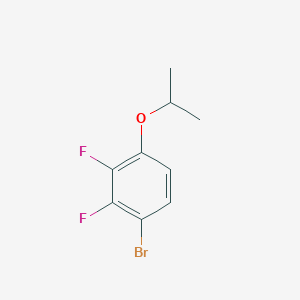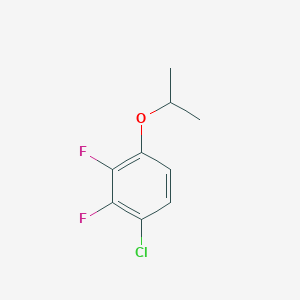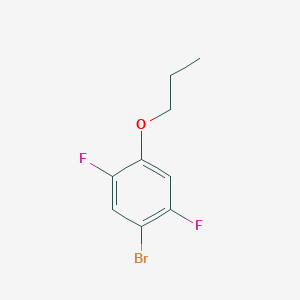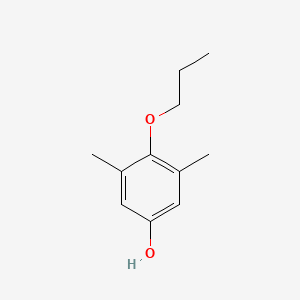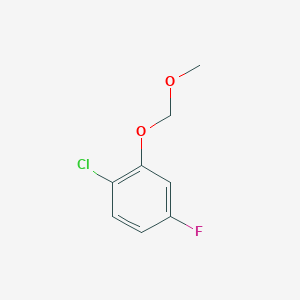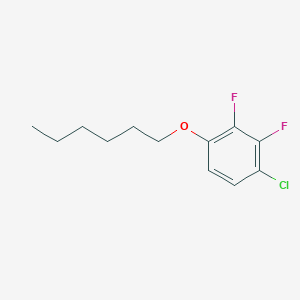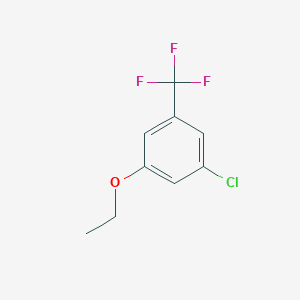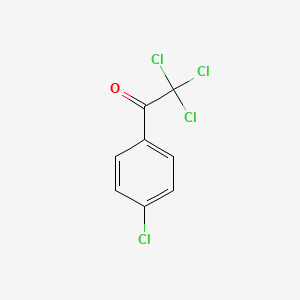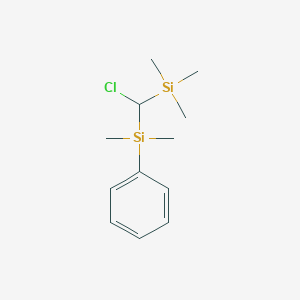
Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane] (DMSC) is an organosilicon compound used in a variety of scientific research applications. DMSC has been used for the synthesis of other organosilicon compounds, as well as for its ability to act as a catalyst in organic reactions. In addition, DMSC has been used to study the mechanism of action and biochemical and physiological effects of various compounds, as well as its advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane is widely used in scientific research for its ability to catalyze organic reactions, as well as its ability to act as a substrate in the synthesis of other organosilicon compounds. Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane has been used in the synthesis of various compounds, such as polysiloxanes, polysilanes, and silsesquioxanes. In addition, Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane has been used in the study of the mechanism of action and biochemical and physiological effects of various compounds.
Mecanismo De Acción
The mechanism of action of Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane is not fully understood. It is believed that Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane acts as a catalyst in the synthesis of other organosilicon compounds by forming a complex with the reactants and facilitating the reaction. In addition, Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane has been shown to act as a substrate in the synthesis of other organosilicon compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane are largely unknown. However, it has been suggested that Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane may have a role in the regulation of gene expression and the modulation of cell signaling pathways. In addition, Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane has been shown to inhibit the growth of certain bacteria, suggesting that it may have antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane is its ability to catalyze organic reactions, which can be used to synthesize a variety of compounds. In addition, Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane is relatively easy to synthesize and can be purified using column chromatography. However, Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane is not very stable and can react with other compounds, which can limit its use in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane. One potential direction is to explore its potential use in drug design and development. In addition, further research is needed to better understand the mechanism of action of Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane and its biochemical and physiological effects. Finally, research should be conducted to determine the potential applications of Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane in the synthesis of other organosilicon compounds.
Métodos De Síntesis
The synthesis of Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane involves the reaction of trimethylchlorosilane with phenylmagnesium bromide. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of -78°C to -85°C. The product of this reaction is a mixture of Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane and other organosilicon compounds. The mixture is then purified by column chromatography to obtain pure Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane.
Propiedades
IUPAC Name |
[chloro-[dimethyl(phenyl)silyl]methyl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClSi2/c1-14(2,3)12(13)15(4,5)11-9-7-6-8-10-11/h6-10,12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNRXEHTHFLVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

